REACTION_CXSMILES
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Cl[C:2]1[CH:7]=[C:6]([Cl:8])[N:5]=[CH:4][N:3]=1.[NH2:9][C:10]1[CH:11]=[C:12]([C:16]([F:19])([F:18])[F:17])[CH:13]=[CH:14][CH:15]=1.CC(C)=O>O>[Cl:8][C:6]1[N:5]=[CH:4][N:3]=[C:2]([NH:9][C:10]2[CH:15]=[CH:14][CH:13]=[C:12]([C:16]([F:17])([F:18])[F:19])[CH:11]=2)[CH:7]=1
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Name
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|
Quantity
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18.6 g
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Type
|
reactant
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Smiles
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ClC1=NC=NC(=C1)Cl
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Name
|
|
Quantity
|
16.5 mL
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Type
|
reactant
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Smiles
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NC=1C=C(C=CC1)C(F)(F)F
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Name
|
|
Quantity
|
60 mL
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Type
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reactant
|
Smiles
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CC(=O)C
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Name
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|
Quantity
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90 mL
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Type
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solvent
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Smiles
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O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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at reflux for 3 h
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Duration
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3 h
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Type
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CUSTOM
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Details
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Acetone is removed in vacuo
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Type
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EXTRACTION
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Details
|
extracted with ethyl acetate
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Type
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EXTRACTION
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Details
|
The organic extract
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Type
|
DRY_WITH_MATERIAL
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Details
|
is dried over Na2SO4
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Type
|
CUSTOM
|
Details
|
evaporated
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Type
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FILTRATION
|
Details
|
filtered
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Type
|
CUSTOM
|
Details
|
the filter cake dried in vacuo
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=NC=N1)NC1=CC(=CC=C1)C(F)(F)F
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |